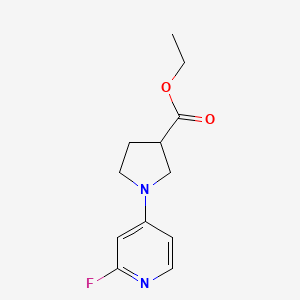
Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate
Descripción general
Descripción
Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate, also known as 2-F-PPC, is an important organic molecule that has a variety of applications in the scientific research field. It is a colorless, crystalline compound with a melting point of 121°C and a boiling point of 205°C. 2-F-PPC has a wide range of uses in organic synthesis, as it can be used to synthesize various compounds, including peptides, amino acids, and other molecules. It has also been used in the synthesis of drugs, such as anti-cancer drugs, and in the treatment of neurological disorders. In addition, it has been used in the synthesis of agricultural chemicals, such as insecticides and herbicides.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research into pyridonecarboxylic acids, closely related to the query compound, has shown significant antibacterial activity. The study by Egawa et al. (1984) synthesized various analogues displaying enhanced antibacterial properties, highlighting the importance of such compounds in developing new antibacterial agents (Egawa et al., 1984).
Chemical Synthesis Methodologies
Zhu et al. (2003) explored an expedient phosphine-catalyzed [4 + 2] annulation process, leading to highly functionalized tetrahydropyridines. This method showcases the synthetic versatility of pyridine derivatives in constructing complex molecules (Zhu et al., 2003).
Antiallergic Agents
Menciu et al. (1999) focused on the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to find novel antiallergic compounds. The study underscores the potential therapeutic applications of pyridine derivatives in treating allergies (Menciu et al., 1999).
Antioxidant Activity
Research into selenolo[2,3-b]pyridine derivatives by Zaki et al. (2017) highlighted the antioxidant activity of these compounds, suggesting their potential in combating oxidative stress-related diseases (Zaki et al., 2017).
Anticancer Agents
The synthesis and evaluation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines for their anticancer properties were explored by Temple et al. (1983). This study presents another avenue where pyridine derivatives show promise in medicinal chemistry (Temple et al., 1983).
Propiedades
IUPAC Name |
ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJSPRZIGORMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-fluoropyridin-4-yl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



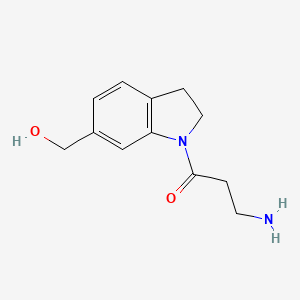
![3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493226.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)
![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)
![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493230.png)
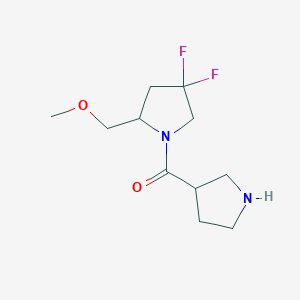



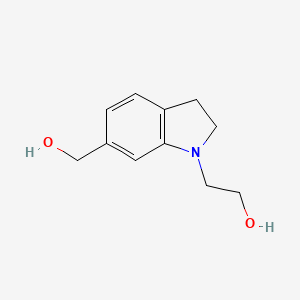
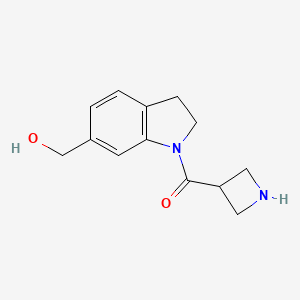
![(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493237.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol](/img/structure/B1493240.png)
